N-(4-ethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine
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Overview
Description
N-(4-ethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been studied extensively. In
Scientific Research Applications
Anticancer Potential
One of the primary scientific research applications of compounds related to N-(4-ethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine involves their potential in anticancer treatments. A study by Sirisoma et al. (2009) explored the structure-activity relationship of 4-anilinoquinazolines, identifying derivatives as potent apoptosis inducers. Specifically, they found that certain modifications led to compounds with significant efficacy in human breast cancer and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration, highlighting their potential as anticancer clinical candidates (Sirisoma et al., 2009).
Cytotoxic Activity and Fluorescence Properties
Kadrić et al. (2014) conducted research on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, designed based on structure-activity relationship studies of similar cytotoxic derivatives. These compounds were evaluated for cytotoxic activity against various cancer cell lines and studied for their fluorescence properties, providing insights into their potential therapeutic applications and diagnostic uses in oncology (Kadrić et al., 2014).
Antimicrobial Activities
Another study by Bektaş et al. (2007) on the synthesis of new 1,2,4-Triazole derivatives, including some related to N-(4-ethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine, showed that these compounds possessed good to moderate antimicrobial activities against various test microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
PET Imaging Agents for Tumor Detection
Chen et al. (2012) synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives, aiming to develop potential PET imaging agents for tumor detection. Their study indicated that one of these derivatives showed promising characteristics for PET imaging in tumor models, suggesting the applicability of related compounds in diagnostic imaging and possibly therapy monitoring in oncology (Chen et al., 2012).
Antioxidant Use in Animal Feed
Ethoxyquin, while not directly mentioned, shares structural similarities with N-(4-ethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine, and is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Blaszczyk et al. (2013) discuss ethoxyquin's application, its metabolism, and its potential effects, providing context for the broader use of related quinoline derivatives in industry and possibly human exposure through the food chain (Blaszczyk et al., 2013).
Mechanism of Action
Target of Action
Similar compounds are often designed to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
Typically, such compounds bind to their target proteins and modulate their activity, which can lead to changes in cellular processes . The specific interactions and changes induced by this compound would depend on its chemical structure and the nature of its target.
Biochemical Pathways
The impact on biochemical pathways generally involves the alteration of signal transduction or metabolic processes, leading to changes in cell behavior .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Generally, the result of the compound’s action would be observed as a change in the physiological state of the cells or the organism, which could manifest as a therapeutic effect .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of the compound .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-19-9-7-18(8-10-19)27-25-22-15-20(30-3)11-14-23(22)26-16-24(25)32(28,29)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJHFKYBFQIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine |
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